
(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide, commonly referred to as FTAM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTAM is a synthetic compound that belongs to the class of acrylamides and has been studied for its potential use in drug development, material science, and biochemistry.
科学的研究の応用
Furan and Thiophene Derivatives in Medicinal Chemistry
Furan and thiophene derivatives are pivotal in the realm of medicinal chemistry, serving as structural units in bioactive molecules. Ostrowski (2022) discusses the importance of these heterocycles, specifically furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents, in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Such modifications have been instrumental in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities of various compounds (Ostrowski, 2022).
Acrylamide in Polymer Science
Acrylamide's role in polymer science is well-documented, primarily for synthesizing polyacrylamide, which finds applications across a wide range of industries, from wastewater treatment to paper manufacturing. Friedman (2003) provides an integrated review covering the chemistry, analysis, metabolism, and toxicology of acrylamide, highlighting its extensive industrial and laboratory applications, alongside the need for understanding its formation in food and its impact on human health (Friedman, 2003).
Environmental Implications
The environmental implications of acrylamide, particularly from electronic-waste recycling, are significant. Wong et al. (2007) review the concentrations of persistent organic pollutants, including acrylamide, in different environmental media, underscoring the contamination arising from e-waste recycling activities. Such insights are crucial for developing strategies to mitigate environmental exposure and protect human health (Wong et al., 2007).
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c19-16(4-1-12-5-7-21-10-12)18-9-14-2-3-15(23-14)17(20)13-6-8-22-11-13/h1-8,10-11H,9H2,(H,18,19)/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJMGABQZEYHK-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
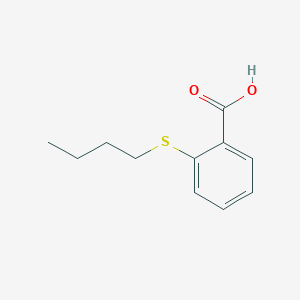
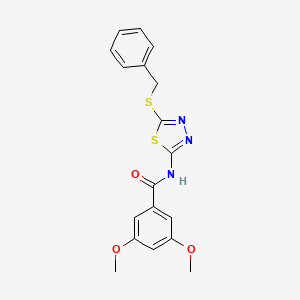
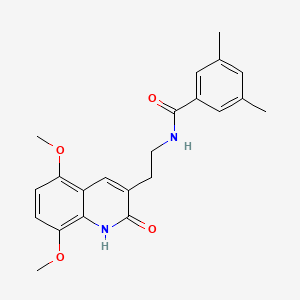
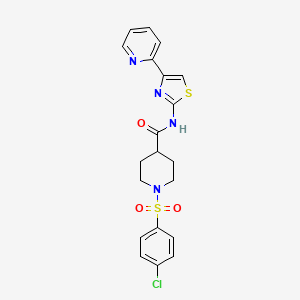
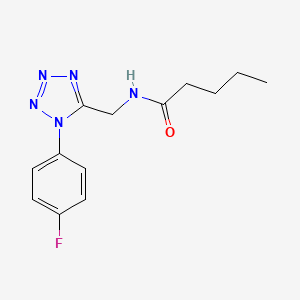
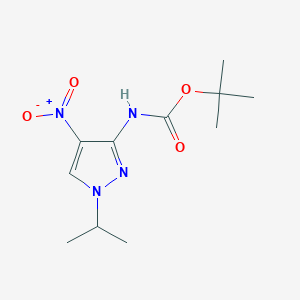
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
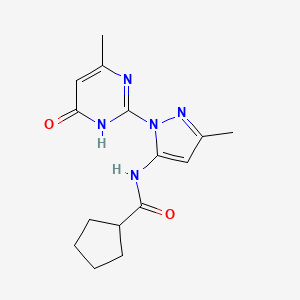
![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)